Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate
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Overview
Description
Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and hydrazino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate typically involves the reaction of 4-chlorobenzaldehyde with methyl 2-hydrazinylbenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((phenylmethylene)hydrazino)sulfonyl)benzoate
- Methyl 2-((4-methylphenyl)methylene)hydrazino)sulfonyl)benzoate
- Methyl 2-((4-fluorophenyl)methylene)hydrazino)sulfonyl)benzoate
Uniqueness
Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
145865-89-0 |
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Molecular Formula |
C15H13ClN2O4S |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
methyl 2-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-15(19)13-4-2-3-5-14(13)23(20,21)18-17-10-11-6-8-12(16)9-7-11/h2-10,18H,1H3/b17-10+ |
InChI Key |
XFMJBYXPGGYSNZ-LICLKQGHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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